molecular formula C15H16O9 B10762840 Esculoside anhydride

Esculoside anhydride

Cat. No.: B10762840
M. Wt: 340.28 g/mol
InChI Key: XHCADAYNFIFUHF-NGXDWLFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculoside anhydride is a high-purity chemical derivative of esculin, offering researchers a versatile tool for various biochemical and pharmacological investigations. Its core research value lies in its role as a precursor and model compound for studying coumarin derivatives, particularly their interactions with enzymes and biological membranes. A primary research application involves its use in fluorescence-based assays; upon enzymatic hydrolysis, typically by β-glucosidase, the aglycone product exhibits strong fluorescent properties, enabling real-time monitoring of enzymatic activity and kinetic studies. Furthermore, this compound serves as a critical intermediate in synthetic chemistry for developing novel compounds with potential bioactivity. Researchers utilize it to investigate structure-activity relationships (SAR) related to antioxidant, anti-inflammatory, and vascular-protective effects commonly associated with the coumarin scaffold. Its mechanism of action in research settings often involves the modulation of cellular signaling pathways, including those related to oxidative stress (e.g., Nrf2 pathway) and inflammation (e.g., NF-κB pathway). This reagent is essential for scientists in drug discovery, phytochemistry, and molecular biology seeking to elucidate the fundamental mechanisms of natural products and develop new therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

IUPAC Name

7-hydroxy-6-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10?,12-,13+,14-,15-/m1/s1

InChI Key

XHCADAYNFIFUHF-NGXDWLFCSA-N

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H](C(O3)CO)O)O)O)O

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Mechanistic Investigations of Biological Activities of Esculoside Anhydride

Preclinical In Vivo Efficacy Studies in Animal Models.

No preclinical in vivo studies in animal models have been published regarding the efficacy of Esculoside anhydride (B1165640). While animal models are standard for evaluating the in vivo potential of new compounds nih.govnih.govmdpi.com, this work has not been reported for Esculoside anhydride.

Based on a thorough review of scientific literature, there is no available research data specifically corresponding to the compound "this compound" for the mechanistic investigations outlined. The existing body of research focuses on related compounds such as Esculin (B1671248) (also known as Esculoside) and Escin.

Therefore, it is not possible to generate an article that is scientifically accurate and strictly adheres to the provided outline for "this compound." Any attempt to do so by extrapolating data from related but distinct molecules would be speculative and would not meet the required standards of scientific accuracy.

The information available for the related compound, Esculin, is provided below for informational purposes, but it does not directly address the biological activities of "this compound."

Mechanistic Investigations of Related Compounds

Anti-inflammatory Effects of Esculin

Studies on Esculin have demonstrated its anti-inflammatory properties in various animal models. In one study, Esculin was shown to attenuate xylene-induced ear edema and carrageenan-induced paw edema in mice and rats, respectively. nih.govresearchgate.net It also reduced pleurisy in mice induced by carrageenan. nih.govresearchgate.net The mechanism behind these effects is linked to the inhibition of pro-inflammatory cytokines. In vitro experiments using lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages revealed that Esculin reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net This anti-inflammatory action is suggested to be mediated through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net

Vasoprotective and Capillary Permeability Modulating Activities of Esculin

Esculin is recognized for its vasoprotective effects, primarily by improving capillary fragility and permeability. drugbank.com The proposed mechanism involves the inhibition of enzymes like hyaluronidase (B3051955) and collagenase, which helps preserve the integrity of the connective tissue surrounding blood vessels. drugbank.com Topically applied Esculin has been noted to increase the density of capillaries open to blood flow. drugbank.com Its antioxidant properties may also contribute to its anti-inflammatory and vasoprotective activities. drugbank.com

Gastrointestinal Effects

Specific studies detailing the effects of Esculin or "this compound" on the gastrointestinal tract are limited in the provided search context. However, the broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) is known to have significant gastrointestinal effects, primarily by inhibiting cyclooxygenase (COX) enzymes, which disrupts the protective mucosal lining. nih.govnih.gov Prodrug strategies, such as creating anhydride derivatives of NSAIDs like ibuprofen (B1674241), have been explored to shield the carboxylic acid group and potentially reduce gastrointestinal irritation. nih.gov This approach aims to create a more hydrophobic molecule that becomes active upon hydrolysis in the body. nih.gov

Modulatory Effects on Lipid Metabolism

Information regarding the specific modulatory effects of "this compound" on lipid metabolism is not available. However, Esculin has demonstrated antioxidant properties, including the protection of triglycerides against auto-oxidation at high temperatures. drugbank.com

Preclinical Pharmacokinetics and Metabolism of Esculoside Anhydride

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The journey of a drug through the body is a complex process governed by its physicochemical properties and its interaction with biological systems.

Studies in Sprague-Dawley rats have been instrumental in characterizing the oral absorption and bioavailability of esculetin (B1671247). nih.gov Following oral administration, the absorption of esculetin was found to be moderate. informahealthcare.com Non-compartmental analysis revealed a mean oral bioavailability of approximately 19%. nih.govresearchgate.net This is notably higher than that of its glycoside precursor, esculin (B1671248), which has an oral bioavailability of only 0.62%, suggesting that the presence of the glucose moiety in esculin hinders its absorption. researchgate.net

A two-compartment pharmacokinetic model with first-order absorption has been used to describe the plasma concentration-time profile of esculetin in rats. nih.gov The absorption rate constant (kₐ) was determined to be 0.98 ± 0.18 h⁻¹. nih.gov

CompoundAnimal ModelOral Bioavailability (%)Key Findings
EsculetinSprague-Dawley Rat19Moderate absorption following oral administration. nih.govinformahealthcare.comresearchgate.net
EsculinRat0.62Poor absorption compared to its aglycone, esculetin. researchgate.net

Following absorption, a drug distributes to various tissues and organs. For esculetin, compartmental modeling indicates a clear distribution into a peripheral compartment. informahealthcare.com In rats, the steady-state volume of distribution (Vss) for esculetin after intravenous administration was 1.81 ± 0.52 L/kg, indicating that the compound distributes extensively into tissues outside of the plasma. nih.gov

While specific tissue concentration data for esculetin is not detailed in the provided search results, studies on similar flavonoid compounds show wide distribution into organs such as the liver and kidneys. nih.govmdpi.com The distribution is often dependent on the blood flow rate to the organ. mdpi.com For some related compounds, high concentrations are found in the liver and lungs. nih.gov

The elimination of drugs and their metabolites from the body is critical for preventing accumulation and potential toxicity. The primary routes of excretion are through the kidneys into urine and through the liver into bile. msdmanuals.com For many flavonoid and glycoside compounds, both urinary and biliary excretion are significant pathways. researchgate.net

The route of administration significantly impacts the pharmacokinetic profile of a drug. nih.gov Intravenous (IV) administration results in 100% bioavailability, providing a benchmark for comparison with other routes like oral administration. nih.gov

In studies with esculetin in rats, intravenous dosing provided the data necessary to calculate its absolute oral bioavailability. nih.gov Following intravenous administration, esculetin was relatively rapidly eliminated from the plasma, with a half-life of approximately 2 hours. informahealthcare.com The clearance of esculetin after intravenous dosing was 1.27 ± 0.26 L/h/kg. nih.gov In contrast, oral administration leads to a lower peak plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax) due to the absorption phase. nih.gov

ParameterIntravenous Administration (Esculetin in Rats)Oral Administration (Esculetin in Rats)
Half-life (t½)2.08 ± 0.46 h nih.govData not specified
Clearance (CL)1.27 ± 0.26 L/h/kg nih.govData not specified
Volume of Distribution (Vss)1.81 ± 0.52 L/kg nih.govData not specified
Bioavailability (F)100% (by definition)~19% nih.govresearchgate.net

Metabolic Transformations of Esculoside Anhydride (B1165640)

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. msdmanuals.com This process is typically divided into Phase I and Phase II reactions. fiveable.me

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) through processes like oxidation, reduction, and hydrolysis. msdmanuals.comfiveable.me These reactions are often mediated by the cytochrome P450 enzyme system. nih.gov

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione. fiveable.memedbullets.com These conjugation reactions significantly increase the water solubility of the compound, which facilitates its excretion. medbullets.com

While specific metabolites of "Esculoside anhydride" have not been identified, it is highly probable that it would undergo hydrolysis of the anhydride bond, followed by Phase II conjugation of the resulting esculoside or esculetin. The primary metabolites would likely be glucuronide and sulfate conjugates of esculetin.

Investigation of Hydrolytic Cleavage of the Anhydride Bond in Biological Fluids and Tissues

The structure of this compound suggests that a key metabolic pathway would be the hydrolytic cleavage of the anhydride bond. This reaction would likely be investigated in various biological matrices to understand the compound's stability and predict its in vivo behavior.

Detailed Research Findings:

The hydrolysis of an anhydride bond can occur both non-enzymatically and enzymatically in the physiological environment. Research on other acid anhydrides has shown that they can be susceptible to hydrolysis by esterases. scispace.com It is anticipated that in preclinical studies, the stability of this compound would be assessed in plasma, and tissue homogenates (e.g., liver, intestine, kidney) from different species (e.g., mouse, rat, dog, monkey).

The expected experimental approach would involve incubating this compound in these biological samples and monitoring its disappearance and the appearance of the corresponding dicarboxylic acid metabolite over time. The rate of hydrolysis would be determined, and the contribution of enzymatic activity would be confirmed by comparing the hydrolysis rates in heat-inactivated versus active biological samples.

Furthermore, the glycosidic bond in the "esculoside" moiety is also a potential site for hydrolysis. The enzymatic hydrolysis of glycosides is a common metabolic pathway, often mediated by glycosidases. nih.gov Therefore, in vitro studies would also aim to identify the formation of the aglycone and the corresponding sugar.

A hypothetical stability study of this compound in different biological matrices might yield data similar to the interactive table below.

Table 1: Hypothetical In Vitro Hydrolysis of this compound in Biological Matrices This table presents illustrative data for educational purposes and is not based on actual experimental results for this compound.

Role of Specific Enzyme Systems (e.g., Esterases, Glucuronosyltransferases) in Metabolism

Based on its chemical structure, the metabolism of this compound is likely to be mediated by at least two major classes of enzymes: esterases and UDP-glucuronosyltransferases (UGTs).

Detailed Research Findings:

Esterases: The anhydride bond in this compound is structurally similar to an ester bond and is therefore a likely substrate for carboxylesterases, which are abundant in the liver, intestine, and other tissues. nih.govnih.gov These enzymes would catalyze the hydrolysis of the anhydride to a more polar dicarboxylic acid, facilitating its elimination. nih.gov Studies on other compounds with ester or amide linkages have demonstrated the significant role of these enzymes in their metabolism and activation or detoxification. nih.govnih.gov

UDP-Glucuronosyltransferases (UGTs): The "esculoside" part of the molecule contains a hydroxyl group on the glucose moiety, and the aglycone portion likely possesses phenolic hydroxyl groups, both of which are potential sites for glucuronidation. UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid to a substrate, a major phase II metabolic pathway that increases water solubility and facilitates excretion. nih.govresearchgate.netflinders.edu.au The liver is the primary site of glucuronidation, but UGTs are also expressed in extrahepatic tissues like the intestine. flinders.edu.au The specific UGT isoforms involved in the metabolism of this compound would need to be identified using recombinant human UGTs. For instance, studies on the flavonoid hesperetin (B1673127) have shown that multiple UGT isoforms, including UGT1A1, UGT1A7, and UGT1A9, are involved in its glucuronidation. researchgate.net Similarly, the metabolism of ticagrelor (B1683153) involves several UGT isoforms. nih.gov

The following interactive table illustrates the potential contribution of different enzyme systems to the metabolism of this compound, based on general knowledge.

Table 2: Potential Enzyme Systems in the Metabolism of this compound This table is a theoretical representation and not based on specific experimental data for this compound.

Pharmacokinetic Modeling and Simulation in Preclinical Research

Pharmacokinetic (PK) modeling and simulation are essential tools in preclinical research to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Compartmental and Non-Compartmental Analysis of Preclinical Data

Both compartmental and non-compartmental analysis (NCA) are used to characterize the pharmacokinetic profile of a compound from preclinical data.

Detailed Research Findings:

Non-Compartmental Analysis (NCA): NCA is a model-independent method that is often the first approach used to analyze PK data. nih.govyoutube.comyoutube.com It relies on the application of the trapezoidal rule to calculate the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure. nih.gov From the AUC and the terminal elimination rate constant, other key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) can be derived. youtube.com NCA is particularly useful for bioequivalence and bioavailability studies and for identifying non-linear pharmacokinetics. youtube.com

Compartmental Analysis: In contrast, compartmental analysis uses mathematical models to describe the body as a series of interconnected compartments. youtube.com The plasma concentration-time data is fitted to a specific compartmental model (e.g., one-compartment, two-compartment) to estimate the rate constants for drug transfer between compartments and for elimination from the central compartment. youtube.com This approach can provide a more detailed understanding of the drug's disposition and can be used for simulations to predict drug concentrations under different dosing regimens. youtube.com

The choice between NCA and compartmental analysis depends on the objectives of the study. NCA is simpler and requires fewer assumptions, while compartmental modeling can offer deeper insights into the underlying physiological processes. nih.govyoutube.com

Below is an interactive table showing typical pharmacokinetic parameters that would be determined for a coumarin (B35378) derivative, structurally related to the aglycone of esculoside, using non-compartmental analysis in a preclinical species.

Table 3: Example Pharmacokinetic Parameters of a Coumarin Derivative in Rats (Non-Compartmental Analysis) This table presents illustrative data for educational purposes and is not based on actual experimental results for this compound.

Allometric Scaling for Interspecies Pharmacokinetic Predictions

Allometric scaling is a mathematical method used to predict human pharmacokinetic parameters from preclinical data obtained in different animal species.

Detailed Research Findings:

Allometric scaling is based on the principle that many physiological and metabolic processes scale with body weight across species in a predictable manner. nih.gov The general allometric equation is Y = aW^b, where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. nih.gov

By plotting the log-transformed pharmacokinetic parameters against the log-transformed body weights from at least three animal species, a linear relationship can often be established, allowing for the extrapolation to predict the corresponding parameter in humans. nih.gov This approach is particularly useful for predicting clearance for drugs that are primarily eliminated by renal excretion or hepatic metabolism. nih.gov For instance, a study on the coumarin demonstrated that total body clearance was highly related to liver blood flow, liver weight, and body weight across six mammalian species. nih.gov

However, it is important to note that allometric scaling has its limitations and may not be accurate for all drugs, especially those with complex metabolism or transport, or for which there are significant species differences in protein binding or metabolic pathways. nih.gov

The interactive table below provides a hypothetical example of allometric scaling of clearance for a coumarin glycoside.

Table 4: Hypothetical Allometric Scaling of Clearance for a Coumarin Glycoside This table presents illustrative data for educational purposes and is not based on actual experimental results for this compound.

Structure Activity Relationships Sar and Rational Design of Esculoside Anhydride Derivatives

Identification of Key Pharmacophoric Features within the Esculoside Anhydride (B1165640) Scaffold

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. nih.gov For the "esculoside anhydride" scaffold, the key pharmacophoric features can be inferred from its constituent parts: the coumarin (B35378) core, the glycosidic linkage, and the anhydride moiety.

The coumarin nucleus itself is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities. mdpi.com The 6,7-dihydroxy substitution pattern of the parent aglycone, esculetin (B1671247), and the 3,4-unsaturated bond are critical reactive sites for modification and interaction with biological targets. mdpi.com The glycosidic portion, a glucose molecule in the case of esculin (B1671248), significantly influences the solubility and pharmacokinetic profile of the compound. nih.gov

The anhydride group, being the defining feature of this conceptual molecule, introduces a highly reactive electrophilic center. This moiety can be designed to react with specific nucleophiles in a biological system, potentially leading to covalent modification of a target protein or acting as a prodrug that releases the active compound upon hydrolysis. nih.govresearchgate.net

Key pharmacophoric features likely include:

Hydrogen Bond Donors and Acceptors: The hydroxyl groups on both the coumarin and sugar moieties, as well as the carbonyl oxygens of the anhydride, can participate in hydrogen bonding with target proteins. nih.gov

Aromatic/Hydrophobic Regions: The benzopyrone ring system of the coumarin provides a planar, aromatic region capable of engaging in π-π stacking or hydrophobic interactions. nih.gov

Electrophilic Center: The anhydride carbonyl carbons are susceptible to nucleophilic attack, a key feature for covalent inhibitors or prodrug release mechanisms. nih.gov

A hypothetical pharmacophore model for an "this compound" derivative targeting a specific enzyme might include a hydrogen bond acceptor interacting with the coumarin hydroxyl, a hydrophobic feature aligning with the aromatic ring, and the anhydride positioned for reaction with a catalytic residue in the active site. nih.gov

Design and Synthesis of this compound Analogs and Prodrugs

The design and synthesis of analogs are central to optimizing a lead compound. biomedres.us For "this compound," this would involve systematic modifications to its three main components to improve its therapeutic potential. researchgate.net

The anhydride bond is inherently labile and susceptible to hydrolysis. nih.govresearchgate.net Modulating its stability is crucial for controlling the release of the active drug if it is intended as a prodrug, or for tuning its reactivity if it is a covalent inhibitor. The rate of hydrolysis can be influenced by the steric and electronic properties of the groups attached to the anhydride. nih.govresearchgate.net

For instance, attaching bulky substituents adjacent to the anhydride can sterically hinder the approach of water, thereby increasing the half-life of the compound. highfine.com Conversely, incorporating electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, making the anhydride more reactive. mdpi.com

Table 1: Hypothetical Stability of this compound Analogs with Modified Anhydride Moieties

Analog R Group on Anhydride Predicted Hydrolytic Stability Predicted Reactivity
1 Methyl Low High
2 tert-Butyl High Low
3 Phenyl Moderate Moderate

This table presents hypothetical data based on general principles of anhydride chemistry.

The glycosidic and coumarin parts of the "this compound" scaffold offer numerous sites for chemical modification to fine-tune its pharmacological profile. nih.gov

Glycosidic Moiety: Modifications to the sugar portion can impact the molecule's solubility, membrane permeability, and interactions with transporters. For example, acetylation or methylation of the hydroxyl groups on the glucose unit would increase lipophilicity, potentially enhancing cell membrane penetration. nih.gov

Coumarin Moiety: The coumarin ring is a versatile platform for derivatization. mdpi.com The hydroxyl groups can be alkylated or acylated to alter lipophilicity and hydrogen bonding capacity. mdpi.com The aromatic ring can undergo reactions such as nitration or halogenation, which can modulate the electronic properties of the molecule and introduce new interaction points with a biological target. mdpi.com For example, the introduction of electron-withdrawing groups like nitro groups has been shown to enhance the antifungal activity of some coumarin derivatives. mdpi.com

A study on the γ-irradiation of esculin in methanol (B129727) resulted in the regioselective hydroxymethylation at the C3-C4 double bond, creating novel dihydrocoumarin (B191007) derivatives with significantly enhanced α-glucosidase inhibitory activity. researchgate.net This highlights how modifications to the coumarin core can lead to new biological functions. researchgate.net

Mixed anhydrides, which are formed from two different carboxylic acids, are a key strategy in prodrug design. nih.govresearchgate.net In the context of "this compound," one of the carboxylic acid components would be the esculin-derived portion, while the other could be varied to achieve specific therapeutic goals. nih.govresearchgate.net

For example, creating a mixed anhydride with a fatty acid could increase the lipophilicity of the molecule, potentially leading to prolonged drug action and improved absorption. nih.govresearchgate.net Studies on ibuprofen (B1674241) have shown that forming mixed anhydrides with fatty acids of different chain lengths can extend its analgesic effect for over 24 hours. nih.govresearchgate.net

The synthesis of mixed anhydrides can be achieved through several methods, including the reaction of an acid chloride with a carboxylic acid in the presence of a base, or through a dehydration reaction using a coupling agent like acetic anhydride. nih.govresearchgate.net

Table 2: Synthetic Strategies for Mixed Anhydrides

Method Reagents Key Features
Acid Chloride Method Acid Chloride, Carboxylic Acid, Base High yields, but requires preparation of the acid chloride. nih.gov
Dehydration Method Two Carboxylic Acids, Dehydrating Agent (e.g., Acetic Anhydride) Simpler starting materials, but may lead to a mixture of products. researchgate.net

Computational Approaches to SAR and Drug Design

Computational methods are invaluable tools in modern drug discovery, allowing for the prediction of molecular properties and interactions, thereby guiding the rational design of new compounds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This method can provide insights into the binding mode and affinity of "this compound" derivatives with their putative biological targets. nih.govmdpi.com

For example, a molecular docking study of esculin with the chemokine receptor CCR1, a target for inflammatory diseases, revealed a favorable binding energy of -7.4 kcal/mol. chemrxiv.org The study identified key amino acid residues within the binding pocket, such as Trp90, Tyr93, and Tyr114, that form crucial interactions with the esculin molecule. chemrxiv.org Such information is vital for designing derivatives with improved binding affinity. For instance, a modification to the "this compound" scaffold that introduces a group capable of forming an additional hydrogen bond with a key residue in the target's active site would be predicted to have higher potency. chemrxiv.org

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time, providing a more dynamic and realistic picture of the interaction and the stability of the complex. mdpi.comnih.gov

Table 3: Interacting Residues and Binding Energies from a Hypothetical Docking Study of an this compound Derivative

Derivative Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
This compound Enzyme X SER152, PHE215, HIS263 -8.2
3-Bromo-Esculoside Anhydride Enzyme X SER152, PHE215, HIS263, TYR114 -9.1

This table presents hypothetical data based on typical outputs from molecular docking simulations. The specific residues and energies are illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique employed in drug discovery to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. nih.govjocpr.com This method establishes a mathematical correlation between the chemical structure and the biological effect, thereby facilitating the design of new therapeutic agents with enhanced efficacy. jocpr.com For this compound and its derivatives, QSAR models can be instrumental in predicting their therapeutic potential and guiding the synthesis of novel analogs with improved activity profiles.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For this compound derivatives, this would involve synthesizing a series of analogs and evaluating their activity in relevant biological assays. Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.gov

Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a mathematical equation that links the descriptors to the biological activity. nih.gov The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. mdpi.com

A hypothetical QSAR study on a series of this compound derivatives might explore the impact of various substituents on a particular biological activity, such as anti-inflammatory or antioxidant effects. The findings could be summarized in a data table, illustrating the correlation between specific molecular descriptors and the observed activity.

Table 1: Hypothetical QSAR Data for this compound Derivatives

DerivativeSubstituent (R)LogP (Lipophilicity)Electronic Parameter (σ)Steric Parameter (Es)Predicted Activity (IC50, µM)Experimental Activity (IC50, µM)
1-H1.50.000.0025.428.1
2-CH32.0-0.17-1.2418.219.5
3-Cl2.20.23-0.9715.716.8
4-OCH31.4-0.27-0.5522.123.4
5-NO21.60.78-2.5210.511.2

This table is for illustrative purposes and does not represent actual experimental data.

The insights gained from such a QSAR model would be invaluable for the rational design of more potent this compound derivatives. For instance, if the model indicates that electron-withdrawing groups at a specific position enhance activity, medicinal chemists can focus on synthesizing analogs with substituents that possess this characteristic. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Esculoside Anhydride in Biological Matrices

Sample Preparation Techniques from Complex Biological Samples

The initial and most critical step in the bioanalytical workflow is the isolation of the target analyte from the intricate milieu of biological matrices like plasma, serum, urine, or tissue homogenates. The primary objectives of sample preparation are to remove interfering endogenous components, such as proteins and lipids, and to concentrate the analyte to a level suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE for Esculoside anhydride (B1165640) would depend on its partition coefficient (LogP), which dictates its affinity for the organic phase.

Optimization of an LLE method for Esculoside anhydride would involve a systematic evaluation of several key parameters:

Solvent Selection: A range of organic solvents with varying polarities, such as ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), and dichloromethane, would be tested to identify the one providing the highest recovery for this compound while minimizing the co-extraction of interfering substances. For polar compounds, a "salting-out" agent may be added to the aqueous phase to decrease the analyte's solubility and drive it into the organic phase.

pH Adjustment: The pH of the biological sample can be adjusted to suppress the ionization of this compound, thereby increasing its hydrophobicity and improving its extraction into the organic solvent. A pH optimization study would be conducted to determine the optimal pH for maximum recovery.

Solvent-to-Sample Ratio: The volume ratio of the organic solvent to the biological sample would be varied to ensure exhaustive extraction of the analyte.

Extraction Time and Mixing: The duration and method of mixing (e.g., vortexing, shaking) are optimized to ensure that equilibrium is reached and the analyte has maximally partitioned into the organic phase.

A hypothetical optimization of LLE for this compound from human plasma might yield the following results:

ParameterConditionRecovery of this compound (%)
Extraction Solvent Dichloromethane65
Ethyl Acetate85
Methyl tert-butyl ether (MTBE)78
Sample pH 4.075
6.088
8.082
Solvent:Plasma Ratio 2:180
5:192
10:193

Solid Phase Extraction (SPE) Development

Solid Phase Extraction (SPE) is a more selective and often more efficient sample preparation technique compared to LLE. It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte of interest from the liquid sample. The analyte is then eluted with a small volume of a strong solvent.

The development of an SPE method for this compound would focus on:

Sorbent Selection: Based on the chemical structure of this compound (a glycoside), a variety of sorbents could be evaluated. These might include reversed-phase (e.g., C18, C8), normal-phase (e.g., silica), and ion-exchange (e.g., anion or cation exchange) sorbents. Mixed-mode sorbents, which combine two or more retention mechanisms, could also be explored for enhanced selectivity. nih.gov

Conditioning and Equilibration: The sorbent must be properly conditioned with a solvent like methanol (B129727) and then equilibrated with a solution similar in composition to the sample matrix to ensure reproducible retention. sigmaaldrich.com

Sample Loading: The pH and composition of the sample are optimized to ensure efficient binding of this compound to the sorbent.

Wash Steps: A series of wash steps with different solvents are developed to remove interfering compounds without eluting the analyte of interest.

Elution: The composition and volume of the elution solvent are optimized to ensure complete recovery of this compound from the sorbent.

A typical SPE method development for this compound might involve comparing different sorbents as shown below:

Sorbent TypeWash SolventElution SolventRecovery (%)
C18 (Reversed-Phase)5% Methanol in WaterAcetonitrile (B52724)88
Silica (B1680970) (Normal-Phase)Hexane:Ethyl Acetate (9:1)Ethyl Acetate:Methanol (1:1)75
Mixed-Mode (C8/Anion Exchange)Water, then 5% Acetonitrile2% Formic Acid in Methanol95

Protein Precipitation and Matrix Solid Phase Dispersion (MSPD)

Protein Precipitation (PPT) is a rapid and simple method for removing proteins from biological samples, particularly plasma and serum. nih.gov It involves the addition of a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), to the sample. mdpi.comnih.gov The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte is collected for analysis. While fast and inexpensive, PPT offers minimal sample cleanup and can lead to significant matrix effects in the subsequent analysis. mdpi.com Optimization involves selecting the appropriate precipitating agent and the ratio of agent to sample to maximize protein removal and analyte recovery. mdpi.comnih.gov

Matrix Solid Phase Dispersion (MSPD) is a technique that combines sample homogenization and extraction into a single step. nih.govmdpi.com The biological sample (e.g., tissue) is blended with a solid support (e.g., C18-bonded silica), which simultaneously disrupts the sample matrix and disperses it onto the support material. nih.govmdpi.com This blend is then packed into a column, and the analyte is eluted with an appropriate solvent. MSPD is particularly useful for solid and semi-solid samples, providing extraction and cleanup in one process. nih.gov

A comparison of these techniques for the extraction of this compound from a tissue homogenate might look like this:

TechniquePrincipleAdvantagesPotential Disadvantages for this compound
Protein Precipitation Protein denaturation and removalFast, simple, inexpensive nih.govHigh matrix effects, low selectivity mdpi.com
Matrix Solid Phase Dispersion Sample disruption and extractionGood for solid samples, combines steps nih.govCan be labor-intensive

Microextraction Techniques for Low-Volume Samples

When sample volume is limited, as is often the case in preclinical studies or with pediatric samples, microextraction techniques are invaluable. These methods are characterized by their low consumption of organic solvents and high enrichment factors.

Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The analyte partitions onto the fiber and is then thermally desorbed into the analytical instrument.

Dispersive Liquid-Liquid Microextraction (DLLME): A small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent. The resulting cloudy solution is centrifuged, and a small droplet of the extraction solvent containing the concentrated analyte is collected for analysis.

The development of a microextraction method for this compound would require careful selection of the fiber coating (for SPME) or the extraction and disperser solvents (for DLLME) to achieve high extraction efficiency.

Chromatographic and Spectrometric Quantification Methods

Following sample preparation, the extract is subjected to chromatographic separation and spectrometric detection for the precise and sensitive quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity, selectivity, and speed. researchgate.net

The development of a robust LC-MS/MS method for this compound would entail the optimization of several components:

Chromatographic Separation:

Column Chemistry: A reversed-phase column (e.g., C18, C8) would likely be the first choice. The particle size and column dimensions would be selected to balance resolution and analysis time.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization) and an organic phase (typically acetonitrile or methanol) would be developed to achieve good separation of this compound from any remaining matrix components.

Mass Spectrometric Detection:

Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like this compound and would be operated in either positive or negative ion mode, depending on which provides a better signal.

Tandem Mass Spectrometry (MS/MS): The instrument would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and significantly reduces chemical noise. nih.gov

A summary of a hypothetical validated LC-MS/MS method for this compound in human plasma is presented below:

ParameterOptimized Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined experimentally
Linear Range 1 - 1000 ng/mL
Intra- and Inter-day Precision < 15% RSD
Accuracy 85 - 115%

Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying compounds within a sample. mdpi.com However, its application is generally limited to analytes that are volatile and thermally stable. nih.gov Compounds like coumarin (B35378) glycosides are non-volatile due to their polarity and high molecular weight, making direct analysis by GC-MS challenging. restek.com

To overcome this limitation, a chemical derivatization step is essential. mdpi.comresearchgate.net Derivatization modifies the chemical structure of the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. jfda-online.com For a compound like this compound, which contains hydroxyl groups from its glucose moiety, silylation is a common and effective derivatization strategy. mdpi.comresearchgate.net

The process typically involves two steps:

Oximation: This initial step converts aldehyde and keto groups into oximes, which prevents the formation of multiple derivatives from a single compound due to tautomerization (isomeric forms in equilibrium). youtube.com

Silylation: Following oximation, a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogen atoms on hydroxyl (-OH) groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netyoutube.com This reaction significantly reduces the compound's polarity and increases its volatility. nih.gov

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from other components in the biological matrix, and the mass spectrometer provides mass-to-charge ratio data, which allows for definitive identification and quantification. nih.gov

Method Validation for Bioanalytical Applications (e.g., Accuracy, Precision, Linearity, Limit of Detection/Quantification)

For analytical data to be considered reliable for regulatory submissions, the bioanalytical method must undergo a thorough validation process. nalam.cafda.gov This process ensures that the method is suitable for its intended purpose and consistently produces accurate and reproducible results. nalam.caslideshare.net Key validation parameters are established by regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.netfda.gov

The validation for a method to quantify this compound in a biological matrix (e.g., plasma) would include:

Accuracy: This measures the closeness of the determined value to the true value. It is typically expressed as the percentage of relative error (%RE). For a method to be considered accurate, the mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.

Precision: This assesses the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). The %CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.

Linearity: This demonstrates the proportional relationship between the concentration of the analyte and the instrument's response. A calibration curve is generated by analyzing samples with known concentrations of this compound. The curve's linearity is typically confirmed if the correlation coefficient (r²) is ≥ 0.99. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise. The LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For example, a validated method for a similar compound reported an LOD of 8.49 ng/mL and an LOQ of 25.73 ng/mL. nih.gov

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components.

Stability: The stability of this compound must be evaluated in the biological matrix under various conditions, including freeze-thaw cycles and short-term and long-term storage, to ensure that the concentration does not change from sample collection to analysis. nih.gov

Table 1: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

This table summarizes the key parameters and standard acceptance criteria for validating a bioanalytical method according to regulatory guidelines.

ParameterMetricAcceptance CriteriaReference
Accuracy% Relative Error (%RE)Within ±15% of nominal value (±20% at LLOQ) researchgate.net
Precision% Coefficient of Variation (%CV)≤15% (≤20% at LLOQ) researchgate.net
LinearityCorrelation Coefficient (r²)≥ 0.99 nih.gov
Lower Limit of Quantification (LLOQ)ConcentrationLowest standard on the calibration curve with acceptable accuracy and precision nih.gov
Stability (Freeze-Thaw, Short/Long-Term)% Change from baselineWithin ±15% of nominal concentration nih.gov

Application in Preclinical Pharmacokinetic and Metabolite Profiling Studies

A fully validated bioanalytical method is a prerequisite for conducting preclinical pharmacokinetic (PK) and metabolite profiling studies. nalam.canih.gov These studies are critical in early drug development to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. nih.gov

Preclinical Pharmacokinetics: Pharmacokinetic studies track the concentration of a compound in a biological matrix, like plasma, over time after administration. nih.gov For this compound, this would involve collecting plasma samples at various time points from test subjects (e.g., rats) and analyzing them using the validated GC-MS or LC-MS/MS method. The resulting concentration-time data allows for the calculation of crucial PK parameters. researchgate.net

Table 2: Example Pharmacokinetic Parameters for a Compound in Rat Plasma

This table illustrates the type of data generated from a preclinical pharmacokinetic study. Values are hypothetical examples based on studies of similar compounds.

Pharmacokinetic ParameterSymbolDescriptionExample Value
Maximum Plasma ConcentrationCmaxThe highest concentration of the compound reached in the plasma.1.5 µg/mL
Time to Maximum ConcentrationTmaxThe time at which Cmax is observed.2.0 hours
Area Under the CurveAUCThe total exposure to the compound over time.7.5 µg*h/mL
Elimination Half-LifeThe time required for the plasma concentration to decrease by half.4.5 hours

Metabolite Profiling: Metabolite profiling involves the identification and characterization of the biotransformation products of a drug or compound. wuxiapptec.com The parent compound, Esculin (B1671248), is known to be biotransformed by gut bacteria into its aglycone, Aesculetin. nih.gov Further metabolism in the body leads to various phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolites. researchgate.netnih.gov

Research Gaps, Challenges, and Future Perspectives in Esculoside Anhydride Research

Elucidating Undiscovered Natural Sources and Novel Biosynthetic Pathways

A significant gap in the current understanding of esculoside anhydride (B1165640) is the definitive identification of its natural sources. While its precursor, esculin (B1671248) (also known as esculoside), is well-documented as a constituent of plants like the horse chestnut (Aesculus hippocastanum) and daphnin (B190904) drugbank.com, the natural occurrence of the anhydride form has not been extensively reported. Future research should prioritize the systematic screening of plant species, particularly those from the Asteraceae, Rutaceae, and Fabaceae families, which are known to be rich in coumarins and their derivatives iau.irnumberanalytics.com. This exploration could extend to microbial sources, such as fungi and bacteria, which are also known producers of coumarins iau.ir.

The biosynthetic pathway of esculoside anhydride is another area requiring substantial investigation. The biosynthesis of simple coumarins like esculetin (B1671247) (the aglycone of esculin) generally proceeds through the shikimate pathway frontiersin.org. Esculin is then formed by the glycosylation of esculetin oup.comjmb.or.kr. It is hypothesized that this compound may be formed through a subsequent enzymatic or spontaneous dehydration reaction from a dicarboxylic acid precursor derived from esculin. However, the specific enzymes and intermediates involved in this putative final step are unknown. Elucidating this pathway is crucial and could be accelerated by leveraging modern techniques in genomics and metabolomics to identify the genes and enzymes responsible for its formation in producer organisms springernature.combohrium.comresearchgate.net. Understanding the biosynthetic machinery will not only confirm its natural origin but also open avenues for its biotechnological production nih.gov.

Overcoming Chemical Synthesis Challenges for Complex Anhydride Structures

The chemical synthesis of this compound presents considerable challenges, primarily due to its complex and sensitive structure, which includes a reactive anhydride linkage, a coumarin (B35378) core, and a glycosidic bond. The synthesis of even simple anhydrides can be complex nih.gov, and the presence of multiple reactive functional groups in this compound complicates traditional synthetic routes. Protecting group strategies would be necessary to avoid unwanted side reactions, such as the hydrolysis of the anhydride and glycosidic bonds oup.com.

Developing a robust and efficient synthetic methodology is a key objective. This would not only provide a reliable source of the compound for research purposes but also enable the creation of structural analogs for structure-activity relationship (SAR) studies. Future synthetic strategies could explore novel catalytic systems and milder reaction conditions to preserve the integrity of the molecule. For instance, the use of specific dehydrating agents or enzyme-catalyzed reactions in non-aqueous media could offer a more controlled and efficient means of forming the anhydride from a suitable dicarboxylic acid precursor of esculin.

Comprehensive Mechanistic Elucidation of Emerging Biological Activities

While the parent compound, esculin, is known to possess vasoprotective and anti-inflammatory properties drugbank.comulprospector.com, the biological activities of this compound remain largely uncharacterized. Preliminary investigations into related coumarin compounds suggest a wide range of potential pharmacological effects, including antioxidant, anticancer, and antimicrobial activities iau.irnumberanalytics.com. A critical research imperative is to conduct comprehensive in vitro and in vivo screening of this compound to identify and validate its biological targets.

Future research must move beyond preliminary screening to the detailed elucidation of the molecular mechanisms underlying any observed activities. For example, if anti-inflammatory effects are detected, studies should aim to identify the specific signaling pathways and molecular targets, such as pro-inflammatory cytokines or enzymes, that are modulated by the compound. Mechanistic insights are fundamental for understanding the therapeutic potential and for guiding the rational design of more potent and selective derivatives.

Development of Robust Preclinical Models for Predictive Efficacy and Metabolism

To translate any promising in vitro findings into potential therapeutic applications, the development and use of robust preclinical models are essential. This includes establishing animal models of disease that are relevant to the observed biological activities of this compound. For instance, if the compound shows significant anti-inflammatory properties, its efficacy should be tested in established models of inflammation.

A major challenge in preclinical development is understanding the compound's pharmacokinetic and pharmacodynamic (PK/PD) profile, including its absorption, distribution, metabolism, and excretion (ADME). The metabolism of the parent compound, esculin, has been shown to involve deglycosylation to esculetin, followed by further phase I and phase II metabolic reactions drugbank.comresearchgate.net. It is crucial to investigate how the anhydride modification affects this metabolic profile. Future studies should employ advanced analytical techniques to identify the metabolites of this compound and to assess its bioavailability and stability in vivo. This knowledge is critical for predicting its efficacy and for designing appropriate dosing regimens in any future clinical studies.

Exploring the Full Potential for Derivatization to Enhance Selectivity and Potency

The chemical structure of this compound offers multiple sites for derivatization, providing a valuable opportunity to enhance its pharmacological properties. The glycosyl moiety, the coumarin core, and the anhydride group itself can all be chemically modified to improve potency, selectivity, and pharmacokinetic properties. For instance, modification of the sugar unit can influence solubility and interactions with biological targets, while alterations to the coumarin ring can modulate its intrinsic activity.

A systematic SAR study, guided by computational modeling and in vitro screening, would be a powerful approach to explore the chemical space around the this compound scaffold. Derivatization can be used to generate a library of analogs with varied physicochemical properties frontiersin.orgnih.gov. This would not only help in identifying compounds with optimized therapeutic potential but also provide valuable insights into the molecular features required for a specific biological activity.

Integration of Systems Biology and Multi-Omics Approaches in Pharmacological Investigations

The complexity of biological systems requires a holistic approach to understanding the pharmacological effects of novel compounds. Systems biology, which integrates multiple data types, offers a powerful framework for this purpose springernature.comdroracle.aicdnsciencepub.com. The application of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to this compound drugbank.comnumberanalytics.com.

Future pharmacological investigations should incorporate these approaches to build a more complete picture of the compound's mechanism of action. For example, transcriptomic and proteomic analyses can reveal the genes and proteins whose expression is altered by the compound, while metabolomics can identify changes in cellular metabolic pathways droracle.aicdnsciencepub.com. Integrating these datasets can help to identify novel drug targets, uncover potential off-target effects, and discover biomarkers for predicting treatment response drugbank.com. This integrated approach will be instrumental in moving from a single-target to a network-level understanding of the pharmacology of this compound, thereby accelerating its potential development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Esculoside Anhydride, and how do reaction conditions influence yield?

  • Methodological Answer : this compound synthesis typically involves esterification or anhydride formation from its parent glycoside (e.g., esculin) using acid anhydrides or acyl chlorides. For example, microwave-assisted synthesis (MCAS) with propionyl anhydride in pyridine has been optimized for similar compounds, achieving higher yields (70–85%) under controlled temperature (50–70°C) and reaction times (15–30 min) . Key factors include stoichiometric ratios of reactants, solvent polarity, and catalyst selection. Researchers should validate purity via FT-IR, NMR, and HRMS .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • FT-IR : Identifies functional groups (e.g., anhydride C=O stretches at ~1800 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton and carbon environments, distinguishing glycosidic linkages from anhydride moieties.
  • HRMS : Validates molecular weight and fragmentation patterns.
  • XRD : Optional for crystalline forms. Cross-referencing with literature data is essential to resolve ambiguities .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Methodological Answer : Reproducibility hinges on documenting:

  • Reagent Purity : Use HPLC-grade solvents and anhydrous conditions to avoid hydrolysis.
  • Parameter Control : Precise temperature (±2°C), stirring rate, and inert atmospheres (N₂/Ar).
  • Isolation Methods : Solvent extraction (e.g., ethyl acetate/NaHCO₃ partitioning) or vacuum distillation for anhydride isolation .
  • Data Sharing : Publish full experimental protocols in supplementary materials, adhering to journal guidelines like the Beilstein Journal’s requirements for compound characterization .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in aqueous versus non-polar environments?

  • Methodological Answer : Kinetic studies using LC-MS or stopped-flow spectroscopy can track hydrolysis rates. For example, anhydrides hydrolyze faster in basic aqueous media due to nucleophilic attack by OH⁻, while non-polar solvents stabilize the anhydride form. Computational modeling (DFT) of transition states and solvation effects provides mechanistic clarity . Compare experimental data with simulations to validate proposed pathways.

Q. How do researchers resolve contradictions between in vitro bioactivity and in vivo efficacy of this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Address this via:

  • Pharmacokinetic Studies : Measure plasma half-life (t½) and tissue distribution using radiolabeled compounds.
  • Metabolite Profiling : Identify degradation products via LC-MS/MS.
  • Dose-Response Correlation : Use animal models (e.g., murine neuroprotection assays) to align in vitro IC₅₀ values with effective in vivo doses .

Q. What strategies optimize this compound’s stability for long-term storage in pharmacological studies?

  • Methodological Answer : Stability testing under ICH guidelines:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV-vis) to identify degradation triggers.
  • Formulation : Lyophilization or encapsulation in liposomes improves shelf life.
  • Analytical Monitoring : Use HPLC-UV at intervals (0, 3, 6 months) to quantify degradation .

Q. How can computational methods predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets (e.g., enzymes or receptors). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) . Cross-reference with crystallographic data if available .

Data Contradiction and Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in this compound characterization?

  • Methodological Answer :

  • Replicate Experiments : Confirm spectra across multiple batches.
  • Solvent Effects : Test in deuterated solvents (DMSO-d6 vs. CDCl₃) to assess environmental influence.
  • Collaborative Validation : Share raw data with independent labs for cross-verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.